molecular formula C23H19F3N2O4S B11472833 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11472833
M. Wt: 476.5 g/mol
InChI Key: VDTXTCFNNIRNKS-UHFFFAOYSA-N
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Description

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and the introduction of the functional groups. Common synthetic routes include:

Chemical Reactions Analysis

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Compared to other thienopyridine derivatives, 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C23H19F3N2O4S

Molecular Weight

476.5 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H19F3N2O4S/c1-11-19-15(12-6-7-17(32-2)16(29)8-12)10-18(30)28-22(19)33-20(11)21(31)27-14-5-3-4-13(9-14)23(24,25)26/h3-9,15,29H,10H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

VDTXTCFNNIRNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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